REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].N1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH2:11]([C:12]1[CH:4]=[CH:3][C:2]([C:7]2[O:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[CH:6]=2)=[CH:14][CH:13]=1)[CH3:10]
|
Name
|
cuprous
|
Quantity
|
0.028 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.028 mol
|
Type
|
reactant
|
Smiles
|
IC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A flask containing 5.4 g
|
Type
|
CUSTOM
|
Details
|
of pyridine is thoroughly flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
heated at 120° for 22 hours
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
The pyridine is removed by distillation in vacuo
|
Type
|
ADDITION
|
Details
|
the residue is added to an ice-water mixture
|
Type
|
CUSTOM
|
Details
|
the gummy precipitate is collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
The methylene chloride solution is washed with 3N hydrochloric acid and water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on a silica gel "dry-column"
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(C=C1)C=1OC2=C(C1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |